ニメスリド
概要
説明
科学的研究の応用
Clodronate disodium tetrahydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions and in the study of metal ion interactions.
Medicine: Used to treat osteoporosis, hypercalcemia of malignancy, and bone resorption disorders.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in laboratory tests.
作用機序
クロドロネート二ナトリウム四水和物は、破骨細胞による骨吸収を阻害することによって効果を発揮します。この化合物は、破骨細胞とマクロファージで加水分解されないアデノシン三リン酸アナログに代謝されます。 このアナログは、アデノシン二リン酸/アデノシン三リン酸トランスロケースを阻害することによってミトコンドリア機能を阻害し、破骨細胞のアポトーシスにつながります . このメカニズムにより、骨吸収が減少され、骨関連障害の管理に役立ちます .
類似化合物:
エチドロン酸: 同様の抗吸収特性を持つ、別の第1世代ビスホスホネートです。
チルドロン酸: 同様の適応症に使用されるビスホスホネートですが、薬物動態特性が異なります。
ゾレドロン酸: より高い効力とより長い作用時間を持つ、第3世代のビスホスホネートです.
クロドロネート二ナトリウム四水和物の独自性: クロドロネート二ナトリウム四水和物は、加水分解されないアデノシン三リン酸アナログの形成を含む、その特定の作用機序によって特徴付けられます。 この特性は、そのようなアナログを形成しない可能性のある他のビスホスホネートと区別されます .
生化学分析
Biochemical Properties
Nimesulide exerts its effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process . This inhibition results in the reduction of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of inflammation .
Cellular Effects
Nimesulide influences cell function by reducing the production of inflammatory mediators. This can impact cell signaling pathways, gene expression, and cellular metabolism . The reduction in these mediators can lead to a decrease in pain and inflammation .
Molecular Mechanism
The molecular mechanism of Nimesulide involves the inhibition of COX-2 . This inhibition reduces the production of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of the inflammatory process .
Temporal Effects in Laboratory Settings
Nimesulide is rapidly and extensively absorbed after oral administration. It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . The unchanged drug is negligibly excreted in urine and feces .
Dosage Effects in Animal Models
In animal models, the effects of Nimesulide vary with different dosages . At low doses, Nimesulide showed inhibition of tumor growth, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
Nimesulide is mainly cleared from the body by metabolic transformation. The principal active metabolite is the 4′-hydroxyl derivative (M1) . Nimesulide also increases the aldehyde oxidase activity, which plays a role in its metabolism .
Transport and Distribution
After oral administration, Nimesulide is rapidly and extensively absorbed. It is rapidly distributed and extensively bound to albumin . This suggests that Nimesulide may be transported and distributed within cells and tissues via binding to albumin.
Subcellular Localization
Given its mechanism of action, it is likely that Nimesulide interacts with COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .
準備方法
合成経路と反応条件: クロドロネート二ナトリウム四水和物は、水酸化ナトリウムの存在下でジクロロメタンと亜リン酸を反応させることで合成されます。この反応は通常、次の手順が含まれます。
ジクロロメタンと亜リン酸の反応: ジクロロメタンは亜リン酸と反応して、ジクロロメチレンビスホスホン酸を生成します。
水酸化ナトリウムによる中和: 生成されたビスホスホン酸は、次に水酸化ナトリウムで中和され、二ナトリウムジクロロメチレンビスホスホネートを生成します。
工業生産方法: 工業的な設定では、クロドロネート二ナトリウム四水和物の生産は、大規模な結晶化と造粒プロセスを伴います。 クロドロネート原料の結晶相は、乾式造粒中に保持され、四水和物の形態の安定性と取り扱いの容易性を確保します .
化学反応の分析
反応の種類: クロドロネート二ナトリウム四水和物は、以下を含むさまざまな化学反応を起こします。
加水分解: この化合物は、水溶液中で加水分解を起こし、ホスホン酸誘導体を生成する可能性があります。
一般的な試薬と条件:
加水分解: 通常、水または水溶液の存在下で起こります。
主要な生成物:
加水分解生成物: ホスホン酸誘導体。
錯体形成生成物: 特にカルシウムクロドロネートなどの金属イオン錯体.
4. 科学研究における用途
クロドロネート二ナトリウム四水和物は、幅広い科学研究用途があります。
化学: 金属イオンのキレート剤として、および金属イオン相互作用の研究に使用されます。
生物学: 実験医学で、マクロファージを選択的に枯渇させ、さまざまな生物学的プロセスにおけるその役割を研究するために使用されます.
類似化合物との比較
Etidronic Acid: Another first-generation bisphosphonate with similar anti-resorptive properties.
Tiludronic Acid: A bisphosphonate used for similar indications but with different pharmacokinetic properties.
Zoledronic Acid: A third-generation bisphosphonate with higher potency and longer duration of action.
Uniqueness of Clodronate Disodium Tetrahydrate: Clodronate disodium tetrahydrate is unique due to its specific mechanism of action involving the formation of a non-hydrolyzable adenosine triphosphate analog. This property distinguishes it from other bisphosphonates that may not form such analogs .
特性
IUPAC Name |
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWYRSMBCFDLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037250 | |
Record name | Nimesulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine. | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51803-78-2 | |
Record name | Nimesulide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51803-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimesulide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nimesulide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimesulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimesulide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMESULIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144.5 °C | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nimesulide?
A1: Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, Nimesulide reduces the production of these prostaglandins, thus exerting its anti-inflammatory and analgesic effects.
Q2: Does Nimesulide interact with any other targets besides COX-2?
A2: While primarily known for its COX-2 inhibitory activity, studies have shown that Nimesulide can also influence other cellular processes. For instance, it has been observed to increase intracellular cyclic adenosine monophosphate (cAMP) levels in activated neutrophils, which contributes to the inhibition of platelet-activating factor (PAF) and leukotriene B4 (LTB4) release []. Additionally, research suggests that Nimesulide may exert anti-cancer effects through mechanisms involving phosphatase and tensin homolog (PTEN) upregulation, apoptosis induction, and cell cycle arrest [, , ].
Q3: How does the inhibition of COX-2 by Nimesulide translate into its observed therapeutic effects?
A3: COX-2 plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid into prostaglandins. These prostaglandins contribute to various physiological processes associated with inflammation, including vasodilation, increased vascular permeability, and sensitization of pain receptors. By inhibiting COX-2, Nimesulide reduces the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.
Q4: Are there any studies exploring the downstream effects of Nimesulide beyond its direct interaction with COX-2?
A4: Yes, research has delved into the broader cellular responses elicited by Nimesulide. For example, in pancreatic cancer cells, Nimesulide has been shown to enhance the expression of PTEN, a tumor suppressor gene, while decreasing the expression of COX-2 and vascular endothelial growth factor (VEGF) []. This suggests a potential role for Nimesulide in inhibiting tumor angiogenesis. Additionally, Nimesulide has been observed to modulate the expression of cell cycle regulatory proteins and apoptotic markers in a model of ultraviolet B-induced photocarcinogenesis [].
Q5: What is the molecular formula and weight of Nimesulide?
A5: The molecular formula of Nimesulide is C13H12N2O5S, and its molecular weight is 308.31 g/mol.
Q6: Is there any information available regarding the spectroscopic data of Nimesulide?
A6: While specific spectroscopic data may not be explicitly detailed within the provided research, techniques such as infrared (IR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy have been employed to confirm the structure of Nimesulide and its derivatives [, ]. These techniques provide valuable information regarding the functional groups and structural arrangements present within the molecule.
Q7: What are the challenges associated with the formulation of Nimesulide due to its physicochemical properties?
A7: Nimesulide's poor water solubility poses a significant challenge in its formulation, particularly for parenteral administration [, , ]. This limited solubility can hinder its bioavailability and necessitate the exploration of alternative delivery strategies.
Q8: What approaches have been explored to overcome the formulation challenges associated with Nimesulide?
A8: Several strategies have been investigated to enhance the solubility and bioavailability of Nimesulide. One approach involves the formation of inclusion complexes with β-cyclodextrin, which can improve its aqueous solubility and dissolution rate [, ]. Other methods include the development of solid dispersions using hydrophilic carriers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and modified starches [, , ]. These techniques aim to disperse the drug in a matrix that facilitates its dissolution and absorption.
Q9: What is the typical pharmacokinetic profile of Nimesulide?
A9: Nimesulide is well absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 1 to 3 hours [, , ]. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its major metabolite, hydroxynimesulide, also possesses pharmacological activity [, ]. Nimesulide is primarily eliminated in the urine, with a half-life (t1/2) of approximately 2-4 hours [].
Q10: Has the efficacy of Nimesulide been evaluated in clinical trials, and what are the key findings?
A10: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of Nimesulide in various conditions, including osteoarthritis, acute pain, and dysmenorrhea. Results from these trials have demonstrated that Nimesulide is effective in reducing pain and improving functional outcomes in patients with osteoarthritis [, ]. Furthermore, it has shown efficacy in managing acute low back pain, demonstrating comparable or superior analgesic effects compared to other NSAIDs like ibuprofen []. Studies have also indicated its potential in reducing postoperative pain associated with dental procedures and periodontal surgery [, ].
Q11: What are the major safety concerns associated with Nimesulide use?
A11: While generally well-tolerated, Nimesulide has been associated with rare but potentially serious adverse effects, particularly hepatotoxicity [, , ]. Cases of liver injury, including acute hepatitis and liver failure, have been reported, leading to its withdrawal from the market in some countries [, ].
Q12: Are there any specific patient populations in whom Nimesulide use may be contraindicated or require careful monitoring?
A12: Nimesulide is generally contraindicated in patients with a history of hypersensitivity to the drug or other NSAIDs, as well as those with active peptic ulcer disease or severe hepatic impairment [].
Q13: What steps have regulatory agencies taken to address the safety concerns associated with Nimesulide?
A13: In response to reports of hepatotoxicity, regulatory agencies in some countries have implemented measures to mitigate the risks associated with Nimesulide use. These measures include limiting the duration of treatment, recommending lower doses, and strengthening warnings and precautions in the drug's label [, ].
Q14: What are some potential strategies for improving the delivery of Nimesulide to specific target tissues?
A14: Research continues to explore innovative drug delivery systems for Nimesulide to enhance its therapeutic index and minimize potential adverse effects. These strategies include the development of targeted nanoparticles, liposomes, and other nanocarriers that can deliver the drug specifically to inflamed tissues, thereby reducing systemic exposure and potential toxicity [].
Q15: Are there any promising avenues for future research on Nimesulide?
A15: Further research is warranted to elucidate the full spectrum of Nimesulide's pharmacological activities, particularly its potential as an anticancer agent [, ]. Additionally, investigations into safer and more targeted drug delivery systems hold promise for maximizing its therapeutic benefits while minimizing risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。